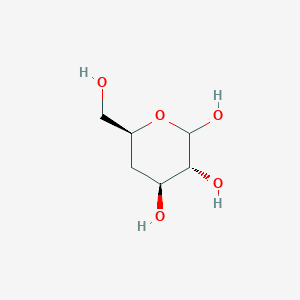
4-脱氧-d-吡喃葡萄糖
描述
4-Deoxy-D-glucopyranose is a crucial biomedical compound, widely employed in the field of antiviral drug research. Its primary function lies within its ability to impede viral replication through disruption of the glycosylation mechanism .
Synthesis Analysis
A convenient method of synthesis of 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose by fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose has been reported .Molecular Structure Analysis
4-Deoxy-D-glucopyranose is a cellulose-like polymer consisting mainly of unbranched chains of N-acetyl-d-glucosamine . It is a nitrogenous polysaccharide found in the exoskeleton of the tarantula and the cell walls of certain fungi .Chemical Reactions Analysis
4-Deoxy-D-glucopyranose is involved in various chemical reactions. For instance, it functions as a DNA synthesis inhibitor in both bacterial and mammalian cells . It also participates in the isomerization, protonation, hydrogen cation transfer, and decomposition processes of D-glucopyranose in aqueous solution phase .Physical and Chemical Properties Analysis
4-Deoxy-D-glucopyranose is a tough semitransparent horny substance. It is insoluble in ordinary solvents, water, dilute acid, and concentrated alkalis. It is soluble in conc. HCl, H2SO4 70–97%, H3PO4, and anhydrous formic acid .科学研究应用
晶体结构分析
4-脱氧-4-氟-β-D-吡喃葡萄糖表现出轻微扭曲的椅子构象,不同于 β-D-吡喃葡萄糖。这种化合物从水中结晶,并提供了对晶体结构中椅子扭曲机制和分子间氢键的见解。这些发现与理解单糖构象动力学相关(Zhang, Oliver, & Serianni, 2010)。
酶活性与抑制
脱氧氟-d-吡喃葡萄糖 6-磷酸,包括 4-脱氧-4-氟-d-葡萄糖 6-磷酸,因其在酶促过程中的底物和抑制剂作用而受到研究。这些化合物与葡萄糖磷酸异构酶相互作用,提供了对该酶的结合和抑制机制的见解,这对于碳水化合物代谢至关重要(Bessell & Thomas, 1972)。
抗肿瘤特性
研究已探索了脱氧氟-d-吡喃葡萄糖的抗肿瘤潜力,包括 4-脱氧-4-氟-d-吡喃葡萄糖。研究表明这些化合物对各种肿瘤细胞系的抑制作用,突出了它们在肿瘤学中的潜在治疗应用(Bessell, Courtenay, Foster, Jones, & Westwood, 1973)。
作用机制
Target of Action
4-Deoxy-d-glucopyranose primarily targets endoglucanases . Endoglucanases are enzymes that catalyze the hydrolysis of 1,4-beta-D-glycosidic linkages in cellulose . They play a crucial role in the degradation of cellulose, a complex carbohydrate that forms the cell walls of plants .
Mode of Action
It is known that it interacts with its targets, the endoglucanases, possibly inhibiting their activity . This interaction could lead to changes in the structure and function of the endoglucanases, affecting their ability to break down cellulose .
Biochemical Pathways
4-Deoxy-d-glucopyranose may affect the biochemical pathways involved in the degradation of cellulose . By inhibiting endoglucanases, it could disrupt the breakdown of cellulose into simpler sugars, affecting energy production and other downstream effects . .
Result of Action
The molecular and cellular effects of 4-Deoxy-d-glucopyranose’s action are largely dependent on its interaction with endoglucanases . By potentially inhibiting these enzymes, it could affect the breakdown of cellulose, leading to changes in cellular energy production and other processes .
Action Environment
The action, efficacy, and stability of 4-Deoxy-d-glucopyranose could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules that could interact with 4-Deoxy-d-glucopyranose or its target enzymes . .
安全和危害
未来方向
生化分析
Biochemical Properties
4-Deoxy-d-glucopyranose, like its parent compound glucose, can interact with various enzymes, proteins, and other biomolecules. The absence of the hydroxyl group at the 4th position can affect these interactions . For instance, it may alter the binding affinity of the molecule to certain enzymes or proteins, potentially inhibiting or enhancing their activity.
Cellular Effects
The effects of 4-Deoxy-d-glucopyranose on cells and cellular processes are diverse and depend on the specific cell type and context. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may interfere with glucose metabolism by competing with glucose for uptake and utilization within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-Deoxy-d-glucopyranose involves its interactions with biomolecules at the molecular level. It can bind to enzymes and other proteins, potentially inhibiting or activating them .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Deoxy-d-glucopyranose can change over time. This includes its stability, degradation, and long-term effects on cellular function . For instance, it may initially inhibit certain enzymes, but this effect could diminish over time as the compound is metabolized or degraded .
Dosage Effects in Animal Models
The effects of 4-Deoxy-d-glucopyranose can vary with different dosages in animal models . Lower doses may have minimal effects, while higher doses could lead to significant changes in cellular function or even toxic effects . The specific effects can depend on the animal model and the specific experimental conditions.
Metabolic Pathways
4-Deoxy-d-glucopyranose is involved in various metabolic pathways. It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For example, it may compete with glucose in glycolytic pathways, potentially affecting the production of ATP and other metabolites .
Transport and Distribution
The transport and distribution of 4-Deoxy-d-glucopyranose within cells and tissues can be influenced by various factors. These include transporters or binding proteins that it interacts with, as well as factors that affect its localization or accumulation . For instance, it may be taken up by cells via glucose transporters, but its distribution within the cell could be affected by its interactions with other molecules .
Subcellular Localization
The subcellular localization of 4-Deoxy-d-glucopyranose can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
属性
IUPAC Name |
(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4-,5+,6?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEMQQHXNOJATE-NSHGFSBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C(C1O)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC([C@@H]([C@H]1O)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


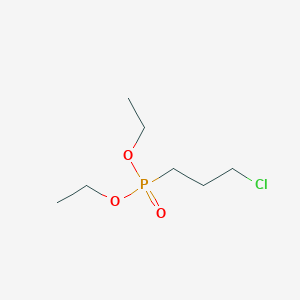
![2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B3254167.png)
![2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride](/img/structure/B3254175.png)
![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine](/img/structure/B3254194.png)
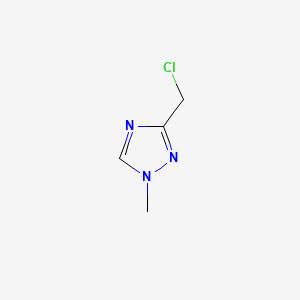
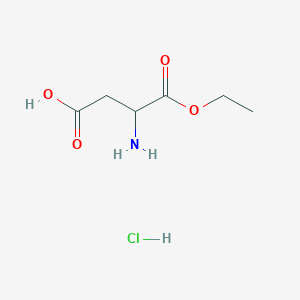
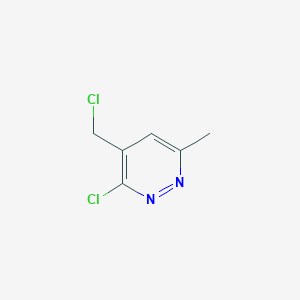

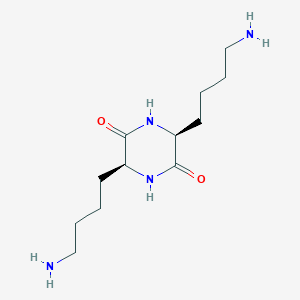
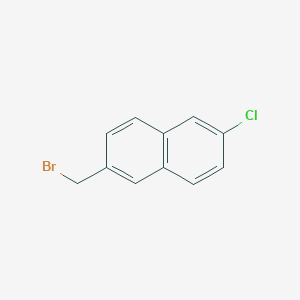
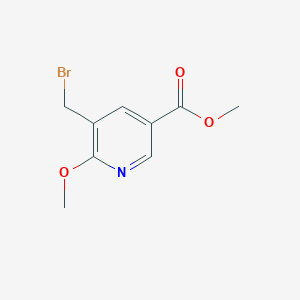
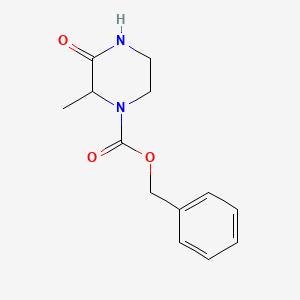
![Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate](/img/structure/B3254256.png)

